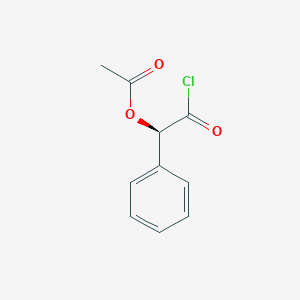

(R)-2-Chloro-2-oxo-1-phenylethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-2-chloro-2-oxo-1-phenylethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNQQVIUAZUHY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Investigations of R 2 Chloro 2 Oxo 1 Phenylethyl Acetate

Nucleophilic Substitution Reactions at the Acyl Chloride Moiety

The acyl chloride group is the most reactive functional group in (R)-2-Chloro-2-oxo-1-phenylethyl acetate (B1210297). chemistryguru.com.sglibretexts.org The carbon atom of the acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.orglibretexts.org

Mechanistic Pathways of Electrophilic Attack

The reaction at the acyl chloride proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com This two-step process is characteristic of nucleophilic acyl substitutions.

Mechanism Steps:

Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. libretexts.orgyoutube.com

Deprotonation: Finally, the chloride ion or another base in the reaction mixture abstracts a proton from the nucleophile to yield the final product and hydrogen chloride. libretexts.orglibretexts.org

This mechanism is common for the reactions of acyl chlorides with various nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. libretexts.orgchemguide.co.uk

Influence of Remote Substituents on Reactivity and Selectivity

Substituents on the phenyl ring of (R)-2-Chloro-2-oxo-1-phenylethyl acetate can significantly influence the reactivity of the acyl chloride group. The electronic nature of these substituents alters the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the acyl chloride more susceptible to nucleophilic attack, thereby increasing the reaction rate. rsc.org Studies on substituted benzoyl chlorides have shown that electron-withdrawing substituents favor an addition-elimination pathway. rsc.org

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring. This reduces the rate of nucleophilic attack. rsc.org Research indicates that for substrates with electron-donating groups, a looser Sₙ2-like transition state may be involved. rsc.org

Comparative Reactivity Studies with Structural Analogues

The reactivity of the acyl chloride in this compound is significantly higher than that of other carboxylic acid derivatives like anhydrides, esters, and amides. libretexts.orglibretexts.org This hierarchy is a cornerstone of organic chemistry.

General Reactivity Order: Acyl Chloride > Acid Anhydride (B1165640) > Thioester > Ester > Amide

This order is primarily determined by a combination of factors:

Inductive Effects: Chlorine is strongly electron-withdrawing, which greatly enhances the electrophilicity of the carbonyl carbon in acyl chlorides. libretexts.orglibretexts.org

Resonance Effects: The resonance stabilization provided by the lone pairs on the heteroatom (Cl, O, N) attached to the carbonyl group can decrease electrophilicity. For chlorine, the overlap between its 3p orbitals and the carbon's 2p orbital is poor, making resonance stabilization less effective compared to the destabilizing inductive effect. libretexts.org

Leaving Group Ability: The chloride ion is a very weak base and an excellent leaving group, facilitating the elimination step of the substitution mechanism. libretexts.org In contrast, the leaving groups for esters (alkoxides) and amides (amides) are much stronger bases and thus poorer leaving groups.

The table below summarizes the relative reactivity of various carboxylic acid derivatives compared to acyl chlorides.

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

| Carboxylate | O²⁻ | Lowest |

Reduction Chemistry of the α-Keto Group

The reduction of the α-keto group in a molecule like this compound is complicated by the presence of the more reactive acyl chloride. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will preferentially and completely reduce the acyl chloride to a primary alcohol. youtube.comchemistrysteps.com

To achieve selective reduction of the ketone, the acyl chloride must first be converted to a less reactive derivative, such as an ester. Alternatively, highly specific and mild reducing agents might be employed. For instance, studies on α-ketocarboxylic acids and related α-dicarbonyl compounds have shown they can be reduced to their corresponding α-hydroxy derivatives using reagents like titanium(III) chloride. nih.gov

For the reduction of the acyl chloride itself, different outcomes are possible based on the reducing agent used:

Reduction to Primary Alcohols: Strong reducing agents like LiAlH₄ reduce acyl chlorides all the way to primary alcohols. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is also reduced. youtube.comchemistrysteps.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common choice for this transformation, as it reacts more slowly with the intermediate aldehyde than with the starting acyl chloride, especially at low temperatures like -78°C. chemistrysteps.com Another classic method for this conversion is the Rosenmund reduction, which uses hydrogen gas over a poisoned palladium catalyst (Pd on BaSO₄). ncert.nic.in

Ester Hydrolysis Kinetics and Conditions

The ester moiety in this compound can be hydrolyzed to yield acetic acid and (R)-2-chloro-2-oxo-1-phenylethanol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: This is typically a faster and irreversible process. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. For esters with good leaving groups or electron-withdrawing substituents, base-catalyzed hydrolysis is often favored. stanford.edu In the case of phenyl acetate, a related compound, base-catalyzed hydrolysis is the predominant mechanism in near-neutral conditions. stanford.edu The rate-limiting step can be the formation of the tetrahedral intermediate. stanford.edu

Acid-Catalyzed Hydrolysis: This is a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis is influenced by the structure of the ester. For instance, phenyl acetate hydrolyzes more rapidly than benzyl (B1604629) acetate, which can be attributed to the electronic effects of the phenyl group being directly attached to the ester oxygen. pearson.com In contrast, methyl acetate hydrolyzes more rapidly than phenyl acetate, a difference ascribed to the smaller steric hindrance of the methyl group. pearson.com

Investigations into Carbon-Oxygen Bond Cleavage in Related Phenylethyl Acetate Systems

While the typical hydrolysis of esters involves cleavage of the acyl-oxygen (C-O) bond, cleavage of the alkyl-oxygen (C-O) bond can occur under certain conditions, particularly when the alkyl group can form a stable carbocation. The phenylethyl group in the target molecule has a benzylic carbon, which can stabilize a positive charge.

In systems like 2-phenethyl acetate, enzymatic hydrolysis using an acyltransferase from Mycobacterium smegmatis has been studied. nih.gov While this primarily focuses on the formation of the ester via transesterification, it highlights the biochemical pathways involving the ester linkage. nih.gov In transition metal-catalyzed reactions of acyl chlorides, various bond cleavage scenarios are possible, including cleavage of the C-C(acyl) bond, although this is more common in decarbonylative processes. nih.gov The specific conditions and catalysts employed dictate the reaction pathway. For example, rhodium and iridium complexes can lead to different products by selectively cleaving different bonds. nih.gov

Regioselective C-C and C-O Bond Cleavage in Oxalamide Formation

Recent studies have demonstrated a novel approach to the synthesis of unsymmetrically substituted N-aryl oxalamides through a regioselective cleavage of both C-C and C-O bonds in 2-oxo-2-phenylethyl acetate derivatives. rsc.org This methodology involves an intermolecular reaction that results in the formation of two new C-N bonds, utilizing water as the oxygen source for the final oxalamide product. rsc.org The process is promoted by a tert-butyl nitrite (B80452) (TBN) system in the presence of a copper catalyst, such as CuCl2, under mild conditions. rsc.org

Control experiments have provided insight into the reaction mechanism. The use of 2-oxo-2-phenylethyl 2-phenylacetate as a substrate yielded the corresponding oxalamide, with the detection of phenylacetic acid as a byproduct, confirming that C-O bond cleavage is an integral part of the reaction sequence. rsc.org

The efficiency of the oxalamide formation is highly dependent on the reaction conditions and the choice of promoter, which acts as an oxidant. The combination of tert-butyl nitrite (TBN) and a copper(II) chloride catalyst has been identified as an effective system for this transformation. rsc.org Initial optimization studies using 2-oxo-2-phenylethyl acetate and n-propylamine as model substrates in the presence of TBN and water yielded the desired N1-phenyl-N2-propyloxalamide. rsc.org

The reaction demonstrates a broad substrate scope with respect to the amine component. Primary, secondary, and tertiary aliphatic amines have been shown to react effectively to produce the corresponding oxalamides in good yields. rsc.org The reaction is also tolerant of various functional groups on the amine, including ether (–OMe), phenyl (–Ph), and hydroxyl (–OH) groups. rsc.org However, the steric and electronic properties of the 2-oxo-2-phenylethyl acetate derivative can influence the reaction's success. For instance, substrates with significant steric hindrance at the ortho position of the phenyl ring, such as 2-(2,6-dichlorophenyl)-2-oxoethyl acetate and 2-mesityl-2-oxoethyl acetate, did not yield the expected oxalamide products. rsc.org Conversely, substrates containing naphthalene (B1677914) or heteroaryl moieties proceeded smoothly to form the desired products. rsc.org

Table 1: Substrate Scope in TBN-Promoted Oxalamide Synthesis from 2-Oxo-2-phenylethyl Acetate Derivatives rsc.org

| Amine Substrate | 2-Oxo-2-phenylethyl Acetate Derivative | Product | Yield |

| n-Propylamine | 2-Oxo-2-phenylethyl acetate | N1-Phenyl-N2-propyloxalamide | 76% |

| Diethylamine | 2-Oxo-2-phenylethyl acetate | N1,N1-Diethyl-N2-phenyloxalamide | 78% |

| Triethylamine | 2-Oxo-2-phenylethyl acetate | N1,N1-Diethyl-N2-phenyloxalamide | 77% |

| Methoxyethylamine | 2-Oxo-2-phenylethyl acetate | N1-(2-Methoxyethyl)-N2-phenyloxalamide | Moderate-Good |

| Phenethylamine | 2-Oxo-2-phenylethyl acetate | N1-Phenethyl-N2-phenyloxalamide | Moderate-Good |

| Ethanolamine | 2-Oxo-2-phenylethyl acetate | N1-(2-Hydroxyethyl)-N2-phenyloxalamide | Moderate-Good |

| n-Propylamine | 2-Oxo-2-(naphthalen-2-yl)ethyl acetate | N1-(Naphthalen-2-yl)-N2-propyloxalamide | 77% |

| n-Propylamine | 2-Oxo-2-(thien-2-yl)ethyl acetate | N1-Propyl-N2-(thien-2-yl)oxalamide | 81% |

Metal-Free C-O Bond Cleavage for Oxazole (B20620) Synthesis

A novel and efficient strategy for the synthesis of substituted oxazoles from 2-oxo-2-phenylethyl acetate derivatives has been developed, which proceeds via a metal-free C-O bond cleavage. rsc.orgresearchgate.net This one-pot reaction involves the cyclization of the acetate substrate with an amine, leading to the formation of both a C-N and a new C-O bond. rsc.org The methodology is noted for its environmental friendliness and its accommodation of a wide range of substrates, producing moderate to excellent yields of the desired oxazole products. rsc.orgresearchgate.net

The proposed mechanism for this transformation involves a highly chemoselective process. researchgate.net The reaction is typically carried out in the presence of iodine and a base, such as potassium carbonate, in a solvent like ethyl acetate at elevated temperatures. researchgate.net A key control experiment to elucidate the mechanism involved using 2-(benzylamino)-1-phenylethan-1-one as the starting material under the standard reaction conditions, which resulted in the formation of the corresponding oxazole, suggesting that the reaction likely proceeds through an imine intermediate. researchgate.net Furthermore, the use of 2-oxo-2-phenylethyl 2-phenylacetate as a substrate yielded the expected oxazole along with phenylacetic acid, providing clear evidence that C-O bond cleavage of the ester group occurs during the reaction. researchgate.net

The metal-free oxazole synthesis exhibits a broad substrate scope and good functional group tolerance. researchgate.net A variety of electronically diverse primary amines can be successfully employed. researchgate.net For instance, benzylamine (B48309) and its derivatives, as well as amines bearing heterocyclic moieties like furan (B31954) and thiophene, react efficiently. researchgate.net The reaction also tolerates sterically demanding amines. Aliphatic amines such as phenylethylamine and n-propylamine are also suitable substrates, affording the corresponding oxazoles in moderate yields. researchgate.net

The reaction is also versatile with respect to the 2-oxo-2-phenylethyl acetate component. Substrates with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro, trifluoromethyl, hydroxy) groups on the phenyl ring react smoothly to give the desired substituted oxazole products in good yields. researchgate.net Halogen-substituted (F, Br, Cl) derivatives are also well-tolerated. researchgate.net Notably, the position of the substituent on the phenyl ring (ortho, meta, or para) does not appear to significantly impact the efficiency of the reaction, indicating a lack of strong steric effects. researchgate.net

Table 2: Substrate Scope for Metal-Free Oxazole Synthesis from 2-Oxo-2-phenylethyl Acetate Derivatives researchgate.net

| Amine Substrate | 2-Oxo-2-phenylethyl Acetate Derivative | Product | Yield |

| Benzylamine | 4-Methyl-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(p-tolyl)oxazole | 88% |

| Benzylamine | 4-Methoxy-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-methoxyphenyl)oxazole | 84% |

| Benzylamine | 4-Nitro-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-nitrophenyl)oxazole | Moderate-Good |

| Benzylamine | 4-(Trifluoromethyl)-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-(trifluoromethyl)phenyl)oxazole | Moderate-Good |

| Benzylamine | 4-Hydroxy-2-oxo-2-phenylethyl acetate | 4-(2-Benzyloxazol-5-yl)phenol | Moderate-Good |

| Benzylamine | 4-Fluoro-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-fluorophenyl)oxazole | 79% |

| Benzylamine | 4-Bromo-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-bromophenyl)oxazole | 81% |

| Benzylamine | 4-Chloro-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(4-chlorophenyl)oxazole | 80% |

| Benzylamine | 2-Chloro-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(o-chlorophenyl)oxazole | 81% |

| Benzylamine | 3-Chloro-2-oxo-2-phenylethyl acetate | 2-Benzyl-5-(m-chlorophenyl)oxazole | 74% |

| Naphthylmethylamine | 2-Oxo-2-phenylethyl acetate | 2-(Naphthalen-2-ylmethyl)-5-phenyloxazole | 85% |

| Furfurylamine | 2-Oxo-2-phenylethyl acetate | 2-(Furan-2-ylmethyl)-5-phenyloxazole | 78% |

| Thiophenemethylamine | 2-Oxo-2-phenylethyl acetate | 5-Phenyl-2-(thiophen-2-ylmethyl)oxazole | 81% |

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

As of the current literature survey, specific Density Functional Theory (DFT) calculations detailing the transition states and reaction pathways for the reactions of this compound in oxalamide or oxazole formation have not been reported. While mechanistic pathways have been proposed based on experimental evidence, they are not yet substantiated by theoretical computations for this particular compound.

Isotopic Labeling Experiments (e.g., ¹⁸O-labeling) to Elucidate Oxygen Sources

Isotopic labeling is a powerful technique employed in mechanistic chemistry to trace the pathways of atoms and functional groups throughout a chemical reaction. In the study of the reactivity of this compound, the use of heavy oxygen isotopes, specifically ¹⁸O, is instrumental in elucidating the origin of oxygen atoms in the products of its reactions, such as hydrolysis.

Detailed Research Findings from Hypothetical ¹⁸O-Labeling in Hydrolysis

To investigate the mechanism of hydrolysis of this compound, a hypothetical experiment can be designed using water enriched with the ¹⁸O isotope (H₂¹⁸O) as the nucleophile. The reaction proceeds via a nucleophilic addition-elimination mechanism, a characteristic pathway for acyl chlorides.

The initial step involves the nucleophilic attack of an ¹⁸O-labeled water molecule on the electrophilic carbonyl carbon of the acyl chloride group. This attack leads to the formation of a tetrahedral intermediate. In this intermediate, the original carbonyl oxygen and the oxygen from the attacking water molecule are both bonded to the same carbon atom.

Subsequently, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A final deprotonation step, facilitated by a water molecule, yields the carboxylic acid product, (R)-2-hydroxy-2-oxo-1-phenylethyl acetate, and hydrochloric acid.

By analyzing the distribution of the ¹⁸O isotope in the products, the source of the oxygen atoms can be definitively determined. Mass spectrometry or infrared spectroscopy are common analytical techniques used to detect the presence and location of the ¹⁸O label.

Based on the established nucleophilic addition-elimination mechanism, it is expected that the ¹⁸O label from the water will be incorporated into the newly formed carboxylic acid. The oxygen atom of the acetate group's carbonyl, on the other hand, would remain an unlabeled ¹⁶O atom. This outcome confirms that the water molecule acts as the nucleophile, directly attacking the acyl chloride's carbonyl carbon.

If the reaction were to be stopped before completion, analysis of the unreacted this compound could reveal whether the tetrahedral intermediate is reversible. If the intermediate can revert to the starting materials, some of the ¹⁸O from the water could be incorporated into the carbonyl oxygen of the recovered acyl chloride. However, the forward reaction to form the carboxylic acid is generally highly favorable.

The expected results of such an ¹⁸O-labeling experiment are summarized in the interactive data table below.

| Reactant/Product | Oxygen Atom Location | Expected Isotope | Rationale |

| This compound | Acetate Carbonyl | ¹⁶O | This oxygen is not involved in the hydrolysis of the acyl chloride group. |

| This compound | Acyl Chloride Carbonyl | ¹⁶O | This is the initial state before reaction. |

| Water | Oxygen Atom | ¹⁸O | The labeled nucleophile used in the experiment. |

| (R)-2-hydroxy-2-oxo-1-phenylethyl acetate | Carboxyl Group (from original carbonyl) | ¹⁸O | The ¹⁸O-labeled water attacks the carbonyl carbon, and this oxygen is retained in the final product after elimination of HCl. |

| (R)-2-hydroxy-2-oxo-1-phenylethyl acetate | Acetate Carbonyl | ¹⁶O | This part of the molecule does not participate in the reaction. |

| Hydrochloric Acid | - | - | Contains no oxygen atoms. |

Stereochemical Principles and Enantioselective Control in Reactions Involving R 2 Chloro 2 Oxo 1 Phenylethyl Acetate

Chirality at the C1 Position and its Stereochemical Lability

(R)-2-Chloro-2-oxo-1-phenylethyl acetate (B1210297) possesses a single stereogenic center at the C1 position, the benzylic carbon atom to which the phenyl, acetate, and chloro-oxo-methyl groups are attached. The absolute configuration at this center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The high reactivity of the acyl chloride functional group makes the compound a valuable synthetic intermediate, but it also introduces the potential for stereochemical lability.

The primary concern regarding the stereochemical integrity of the C1 center is the risk of racemization. The hydrogen atom attached to this chiral carbon is acidic due to its position alpha to the carbonyl group of the acyl chloride. Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a planar enolate or, alternatively, a ketene intermediate through elimination of hydrogen chloride. Formation of such achiral intermediates would lead to a loss of stereochemical information, resulting in racemization.

While specific studies on the racemization rates of (R)-2-Chloro-2-oxo-1-phenylethyl acetate are not extensively documented, the behavior of its parent compound, (R)-O-Acetylmandelic acid, provides relevant insight. Studies have shown that O-acetylmandelic acid can undergo racemization in the presence of acid or base catalysts. The conversion to the highly reactive acyl chloride enhances the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen, suggesting that the potential for racemization must be carefully managed during synthesis and subsequent reactions. Therefore, reactions involving this compound are typically conducted under mild, controlled conditions to preserve its enantiomeric purity.

Strategies for Achieving and Maintaining High Enantiomeric Purity

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, achieving high enantiomeric purity begins with the synthesis or resolution of its precursor, (R)-O-Acetylmandelic acid.

A primary and robust method for obtaining enantiomerically pure starting materials is through the resolution of a racemic mixture. Diastereoselective crystallization is a powerful technique employed for this purpose. This method involves reacting a racemic mixture, such as (R,S)-O-Acetylmandelic acid, with an enantiomerically pure chiral resolving agent, typically a chiral base like brucine, strychnine, or a synthetic amine such as (R)-1-phenylethylamine. mdpi.com

This acid-base reaction creates a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent. orgsyn.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. After separation by filtration, the desired diastereomeric salt is treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically pure (R)-O-Acetylmandelic acid and recovering the resolving agent.

This highly purified acid can then be converted to the target acyl chloride, for instance by treatment with thionyl chloride (SOCl₂), under conditions that minimize racemization, thus affording this compound with high enantiomeric excess. harvard.eduacs.org

Diastereoselective Transformations Utilizing this compound

Once obtained in high enantiomeric purity, this compound serves as a valuable reagent for transferring its stereochemical information to other molecules through diastereoselective reactions.

This compound is an effective chiral acylating agent, particularly in the kinetic resolution of racemic alcohols and amines. sigmaaldrich.comresearchgate.net In a kinetic resolution, the chiral reagent reacts at different rates with the two enantiomers of a racemic substrate. This difference in reaction rates allows for the separation of the enantiomers.

When a racemic alcohol (R/S-ROH) is acylated with a sub-stoichiometric amount of this compound, two diastereomeric esters are formed. The transition states leading to the (R,R)-ester and the (R,S)-ester are diastereomeric and thus have different energies. This energy difference results in one enantiomer of the alcohol reacting faster than the other.

For example, the (R)-acyl chloride might react preferentially with the (R)-alcohol. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol in high enantiomeric excess, along with the diastereomerically enriched (R,R)-ester. This strategy provides access to both enantiomers of the substrate alcohol. The widespread use of the parent acid, (R)-O-Acetylmandelic acid, as a chiral derivatizing agent for determining the enantiomeric purity of alcohols and amines by NMR spectroscopy underscores the effectiveness of this molecular framework in differentiating between enantiomers. researchgate.net

| Entry | Racemic Substrate | Product (Ester) Diastereomeric Ratio (R,R:R,S) | Unreacted Substrate %ee (Configuration) |

| 1 | 1-Phenylethanol | 95:5 | >99% (S) |

| 2 | 2-Octanol | 92:8 | 96% (S) |

| 3 | 1-(1-Naphthyl)ethanol | 97:3 | >99% (S) |

| 4 | Propranolol | 94:6 | 97% (R) |

Table 1: Representative data for the kinetic resolution of racemic alcohols using this compound. Data are illustrative of typical outcomes in such reactions.

In more complex synthetic strategies, a chiral reagent may be used to react with a substrate that already contains a chiral auxiliary. A chiral auxiliary is a chemical moiety that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Well-known examples include the Evans oxazolidinones and pseudoephedrine amides, which are widely used to control the stereochemistry of enolate alkylation and aldol reactions.

The introduction of a chiral acylating agent like this compound onto a substrate bearing another chiral auxiliary creates a system with multiple sources of chirality. The stereochemical outcome of subsequent reactions is determined by the interplay between the directing effects of the permanent chiral auxiliary and the stereocenter of the acyl group. The reaction may exhibit either "matched" or "mismatched" diastereoselection, where the inherent stereochemical preferences of the two chiral components either reinforce or oppose each other, leading to very high or diminished diastereoselectivity, respectively.

A classic application of chiral auxiliaries is in the diastereoselective alkylation of enolates. For instance, an Evans oxazolidinone auxiliary can be acylated, and the resulting imide is then deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a product with high diastereomeric purity.

If an Evans auxiliary were to be acylated with this compound, the resulting N-acyl imide would contain two chiral centers. Formation of the enolate and subsequent alkylation would proceed via diastereomeric transition states. The stereochemical outcome would depend on which chiral element exerts dominant control: the oxazolidinone auxiliary or the C1 center of the O-acetylmandelyl group. The phenyl group of the acyl moiety would add another layer of steric influence, potentially modifying the conformation of the enolate and influencing the trajectory of the incoming electrophile. While specific applications of this compound in this context are not widely reported, the principles of asymmetric induction suggest it could serve as a tool to modulate the stereoselectivity achieved with standard chiral auxiliaries.

| Chiral Auxiliary | Acyl Group | Electrophile (E+) | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Propionyl | Benzyl (B1604629) Bromide | >99:1 |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | (R)-O-Acetylmandelyl | Benzyl Bromide | Not Reported (Hypothetical) |

| (1R,2S)-Pseudoephedrine | Propionyl | Methyl Iodide | 98:2 |

| (1R,2S)-Pseudoephedrine | (R)-O-Acetylmandelyl | Methyl Iodide | Not Reported (Hypothetical) |

Table 2: Comparison of reported diastereoselectivity for standard chiral auxiliary alkylations versus hypothetical reactions involving a chiral acylating agent.

Application in Asymmetric Induction with Chiral Auxiliaries

Impact of Absolute Stereochemistry on Reaction Outcomes and Product Selectivity

The absolute stereochemistry of a chiral reactant is fundamental in determining the stereochemistry of the product in a diastereoselective reaction. In the context of this compound, its (R)-configuration would serve as the controlling element. When reacting with a chiral nucleophile, two diastereomeric transition states are possible, leading to two potential diastereomeric products. The energy difference between these transition states, dictated by steric and electronic interactions involving the substituents around the chiral centers, determines the diastereomeric ratio of the products.

For instance, in a reaction with a chiral alcohol to form a diastereomeric ester, the approach of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the acyl chloride would be influenced by the spatial arrangement of the phenyl and acetate groups on the chiral center of the acylating agent. One trajectory of approach would likely be sterically more favorable than the other, resulting in a higher yield of one diastereomer.

Enantiomer-Specific Effects on Reactivity and Pathway Divergence

The enantiomeric form of a chiral reactant can lead to different reaction rates and even different reaction pathways, a phenomenon known as kinetic resolution or pathway divergence. If this compound were to react with a racemic mixture of a chiral nucleophile, it would be expected to react at different rates with the (R) and (S) enantiomers of the nucleophile. This difference in rate is a direct consequence of the different energies of the two diastereomeric transition states.

Pathway divergence, while less common, is a fascinating consequence of stereochemistry where enantiomers of a reactant can lead to structurally different products. This could occur if the diastereomeric transition states not only have different energies but also lead to different chemical transformations. For example, one transition state might lead to the expected acylation, while the other might favor an elimination or rearrangement pathway.

Data Tables

Without specific experimental data from the scientific literature on this compound, it is not possible to generate meaningful and accurate data tables that would illustrate these principles with concrete research findings. Such tables would typically include entries detailing reaction conditions, nucleophiles used, diastereomeric ratios of products, and enantiomeric excesses, all of which are currently unavailable for this specific compound.

Advanced Analytical and Spectroscopic Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. For (R)-2-Chloro-2-oxo-1-phenylethyl acetate (B1210297), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of its structure and stereochemistry.

The ¹H NMR spectrum of (R)-2-Chloro-2-oxo-1-phenylethyl acetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Phenyl Protons (C₆H₅): The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.3 and 7.5 ppm. Due to the proximity of the chiral center, these protons may exhibit complex splitting patterns (multiplets).

Methine Proton (CH): The single proton attached to the chiral carbon (the carbon bonded to the phenyl group, the acetate group, and the chloro-oxo-ethyl group) is expected to resonate as a singlet at a downfield position, likely in the range of δ 6.0-6.5 ppm. Its deshielded nature is due to the electron-withdrawing effects of the adjacent phenyl ring and the ester oxygen.

Methyl Protons (CH₃): The three protons of the acetate methyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, typically around δ 2.2 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.3-7.5 | Multiplet | 5H |

| Methine (CH) | ~6.0-6.5 | Singlet | 1H |

| Methyl (CH₃) | ~2.2 | Singlet | 3H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbons (C=O): Two carbonyl carbons are present in the molecule. The acyl chloride carbonyl is expected to be the most deshielded, with a chemical shift in the range of δ 168-172 ppm. The ester carbonyl of the acetate group will likely appear slightly more upfield, around δ 169-171 ppm.

Phenyl Carbons (C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region (δ 125-135 ppm). The carbon directly attached to the chiral center (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.

Chiral Methine Carbon (CH): The carbon atom of the stereocenter is expected to have a chemical shift in the range of δ 70-80 ppm, influenced by the attached oxygen and phenyl group.

Methyl Carbon (CH₃): The carbon of the acetate methyl group will be the most shielded carbon, appearing at the highest field, typically around δ 20-22 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acyl Chloride Carbonyl (COCl) | ~168-172 |

| Ester Carbonyl (OCO) | ~169-171 |

| Phenyl Carbons (C₆H₅) | ~125-135 |

| Chiral Methine Carbon (CH) | ~70-80 |

| Methyl Carbon (CH₃) | ~20-22 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals, for instance, linking the methine proton signal to the chiral methine carbon signal.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms, which is key to elucidating the relative stereochemistry. In the case of this compound, an NOE experiment (such as NOESY or ROESY) could be used to observe spatial correlations between the methine proton on the stereocenter and the protons on the phenyl ring and the acetate methyl group. Observing a significant NOE between the methine proton and the ortho-protons of the phenyl ring would confirm their proximity in the most stable conformation of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉ClO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M]⁺ and another at [M+2]⁺ with a relative intensity ratio of approximately 3:1.

A common fragmentation pathway for acyl chlorides involves the loss of the chlorine atom to form a stable acylium ion. ucalgary.ca Other likely fragmentations would involve the loss of the acetyl group or cleavage of the ester bond.

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₉³⁵Cl O₃ | 212.0240 | Molecular Ion |

| [M+2]⁺ | C₁₀H₉³⁷Cl O₃ | 214.0211 | Molecular Ion (³⁷Cl isotope) |

| [M-Cl]⁺ | C₁₀H₉O₃ | 177.0552 | Loss of Chlorine |

| [M-COCH₂Cl]⁺ | C₈H₇O | 119.0497 | Loss of Chloroacetyl group |

| [C₆H₅CH]⁺ | C₇H₆ | 90.0469 | Phenylmethylidene fragment |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 | Acetyl Cation |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry nih.goved.ac.uknih.gov.

For a chiral, enantiomerically pure compound like this compound, single-crystal X-ray diffraction provides an unambiguous assignment of the absolute configuration at the stereocenter nih.gov. The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal mit.edu. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The small differences between these Friedel pairs allow for the determination of the absolute structure reddit.com.

The presence of a relatively heavy atom like chlorine in the molecule enhances this anomalous scattering effect, making the determination of the absolute configuration more reliable mit.edu. The analysis results in a Flack parameter, which should ideally be close to zero for the correct enantiomer, confirming the (R) configuration chem-soc.si.

Beyond absolute configuration, the crystal structure reveals detailed information about the molecule's conformation in the solid state and the intermolecular interactions that dictate the crystal packing. Analysis of the crystal structure of this compound would elucidate:

Molecular Conformation: The dihedral angles between the phenyl ring, the acetate group, and the chloro-oxo-ethyl moiety.

Intermolecular Interactions: The presence of non-covalent interactions such as C-H···O hydrogen bonds, halogen bonds (C-Cl···O), or π-stacking interactions between phenyl rings, which stabilize the crystal lattice nih.gov.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the smallest repeating unit of the crystal lattice tugraz.at.

This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for assessing the purity and, critically for chiral compounds, the enantiomeric excess of a sample.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the chemical purity and enantiomeric excess (ee) of this compound. To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers, (R) and (S), interact differently, leading to different retention times and their separation into two distinct peaks.

The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

For a highly enantiopure sample of this compound, the chromatogram would ideally show a single large peak corresponding to the (R)-enantiomer and a very small or non-existent peak for the (S)-enantiomer. Studies on the related compound (R)-1-phenylethyl acetate have demonstrated that high enantiomeric excesses (>99%) can be accurately determined using chiral HPLC researchgate.net.

| Parameter | Description | Typical Value/Observation |

| Stationary Phase | Chiral column (e.g., polysaccharide-based like Chiralcel®) | Selected based on method development |

| Mobile Phase | Mixture of organic solvents (e.g., n-hexane/2-propanol) | Isocratic or gradient elution |

| Detector | UV detector | Wavelength set to monitor the phenyl group |

| Retention Time (R-enantiomer) | tR | Specific to analytical conditions |

| Retention Time (S-enantiomer) | tS | tS ≠ tR |

| Resolution (Rs) | Degree of separation between enantiomer peaks | Rs > 1.5 for baseline separation |

While flash chromatography on standard silica gel cannot separate enantiomers, it is a crucial technique for separating diastereomers. This becomes relevant in synthetic routes where this compound might be used to derivatize a racemic mixture of another chiral compound (e.g., an alcohol or amine). The reaction of the racemic compound with the single enantiomer of the acyl chloride produces a mixture of two diastereomers.

These diastereomers have different physical properties and can be separated using standard achiral flash chromatography. After separation, the chiral auxiliary (the mandelate derivative) can be cleaved to yield the two enantiomers of the derivatized compound in pure form. This strategy is a common method for the preparative-scale resolution of racemates. The separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure diastereomers.

Chiral Analytical Methods for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the effective separation and quantification of enantiomers. The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the resolution of a wide array of chiral molecules, including derivatives of mandelic acid, which are structurally analogous to the target compound.

For the enantiomeric purity assessment of 2-Chloro-2-oxo-1-phenylethyl acetate, a normal-phase chiral HPLC method employing a cellulose-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, is a well-established approach. nih.gov This type of stationary phase facilitates enantiomeric recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP.

The mobile phase composition is a crucial parameter that is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar organic solvent, such as hexane or heptane, and a polar modifier, often an alcohol like isopropanol or ethanol. The ratio of these solvents is carefully adjusted to control the retention times and the resolution of the enantiomeric peaks. A lower proportion of the polar modifier generally leads to longer retention times and can improve separation.

Detailed research findings on the chiral separation of analogous mandelic acid derivatives have shown that columns like CHIRALPAK® IC can resolve enantiomers of compounds such as mandelic acid and 4-methoxymandelic acid with high resolution factors. nih.gov While the enantioselectivity for 2-chloromandelic acid on this specific stationary phase was noted to be lower, optimization of the mobile phase, for instance by incorporating a different modifier like dichloromethane, can enhance the separation. nih.gov

The elution order of the enantiomers is determined experimentally by injecting a sample of a pure enantiomer, if available. For instance, in the separation of mandelic acid on a CHIRALPAK® IC column, the (R)-enantiomer was observed to elute before the (S)-enantiomer. nih.gov

The following interactive data table summarizes a prospective chiral HPLC method for the enantiomeric purity assessment of a racemic mixture of 2-Chloro-2-oxo-1-phenylethyl acetate, based on established methods for structurally similar compounds.

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., CHIRALCEL® OD-H) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.15 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-2-chloro-2-oxo-1-phenylethyl acetate to improve yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using chiral auxiliaries or asymmetric catalysis can enhance enantiomeric purity. Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) may improve purity . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC with chiral columns ensures stereochemical fidelity.

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : and NMR to verify substituent positions and stereochemistry.

- X-ray Crystallography : Single-crystal analysis (as in ) resolves absolute configuration.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Cross-referencing with CAS Registry data (e.g., 1638-63-7 ) ensures consistency with literature .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis of the chloroacetyl group. Use anhydrous solvents in reactions to avoid side reactions. Stability tests under varying pH and temperature conditions (e.g., via accelerated degradation studies) can identify optimal storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyloxy and phenyl groups activate the adjacent carbonyl carbon for nucleophilic attack. Kinetic studies (e.g., using -labeling or DFT calculations) can track reaction pathways. Compare reactivity with analogues (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde in ) to assess substituent effects .

Q. How does the stereochemistry at the C1 position influence the compound’s biological or chemical activity?

- Methodological Answer : Synthesize both (R)- and (S)-enantiomers and compare their bioactivity via assays (e.g., enzyme inhibition). Use molecular docking simulations to study interactions with chiral receptors. highlights similar stereochemical considerations for pharmaceutical impurities, emphasizing enantiomer-specific effects .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using multiple techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) and C-Cl stretches.

- Polarimetry : Verify optical activity matches literature values.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and spatial proximity of substituents .

Discrepancies may arise from impurities or polymorphism; recrystallize and repeat analyses .

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict:

- Thermodynamic Stability : Gibbs free energy of hydrolysis or degradation pathways.

- Reaction Barriers : Activation energies for nucleophilic substitution or oxidation (e.g., using KMnO₄ or K₂Cr₂O₇ as in ).

Compare results with experimental data (e.g., TGA/DSC for thermal stability) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.